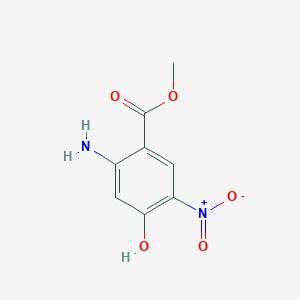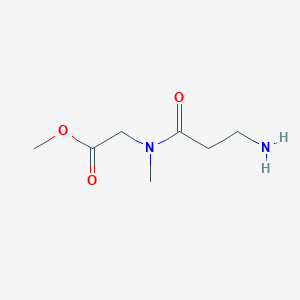![molecular formula C10H12N4O2 B13507897 Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B13507897.png)
Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines This compound is characterized by its unique structure, which includes a methylamino group and an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate typically involves multiple steps. One common synthetic route includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as mCPBA.
Reduction: Reduction reactions can be carried out using sodium and ammonium chloride.
Substitution: Nucleophilic substitution reactions are common, particularly with reagents like TMSCN.
Common Reagents and Conditions
Oxidation: mCPBA in an organic solvent.
Reduction: Sodium and ammonium chloride in ethanol.
Substitution: Trimethylsilyl cyanide (TMSCN) in an appropriate solvent.
Major Products Formed
The major products formed from these reactions include various intermediates that can be further processed to yield the final compound, this compound.
Scientific Research Applications
Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share a similar core structure and have comparable biological activities.
Dabigatran etexilate mesylate: Another compound with a related structure, used as an anticoagulant.
Uniqueness
Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate is unique due to its specific substitution pattern and the presence of the methylamino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N4O2 |
|---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
methyl 2-[5-(methylamino)-1H-imidazo[4,5-b]pyridin-2-yl]acetate |
InChI |
InChI=1S/C10H12N4O2/c1-11-7-4-3-6-10(13-7)14-8(12-6)5-9(15)16-2/h3-4H,5H2,1-2H3,(H2,11,12,13,14) |
InChI Key |
ZEICJUAOEQZQOI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(C=C1)NC(=N2)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate](/img/structure/B13507884.png)
![[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol](/img/structure/B13507885.png)

![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13507892.png)

